N-(2-chlorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide
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Description
N-(2-chlorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Synthesized derivatives of similar compounds have shown significant antitubercular activities against Mycobacterium tuberculosis, with certain molecules emerging as promising lead compounds for drug development due to their lack of toxicity against normal cell lines (Nayak et al., 2016).
- Studies on similar compounds have also reported notable antimicrobial activities . Some derivatives displayed significant antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Rai et al., 2009).
Insecticidal Applications
- Research on analogs containing oxadiazole rings has revealed good larvicidal activities against certain pests. The structure-activity relationship indicated that specific substituents on the oxadiazole ring influenced the insecticidal activity, providing insights for further structural modification (Li et al., 2013).
Synthesis and Characterization
- Various studies focused on the synthesis and characterization of similar compounds. These studies provide foundational knowledge for understanding the chemical properties and potential applications of these compounds in different fields, including medicinal chemistry (Qi et al., 2015).
Potential for Drug Development
- The synthesis of these compounds and their derivatives, along with the evaluation of their biological activities, offers valuable information for the development of new drugs . Their varied activities against different biological targets make them candidates for further exploration in drug discovery (Kulkarni et al., 2021).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-19-24-20(26-29-19)14-7-9-16(10-8-14)27-12-11-18(25-27)21(28)23-13-15-5-3-4-6-17(15)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCOJIDGVJGAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.